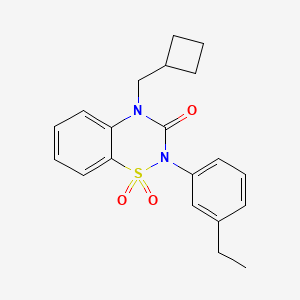![molecular formula C10H9ClN2O2S B6456125 5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione CAS No. 2548976-99-2](/img/structure/B6456125.png)
5-[(3-chloro-4-methoxyphenyl)methyl]-2,3-dihydro-1,3,4-oxadiazole-2-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present in its structure. The 1,3,4-oxadiazole ring is generally considered to be stable under a variety of conditions, but it can participate in reactions with electrophiles or nucleophiles depending on the substitution pattern . The chloro and methoxy substituents on the phenyl ring may also influence the compound’s reactivity.Scientific Research Applications
Suzuki–Miyaura Coupling
The Suzuki–Miyaura (SM) coupling reaction is a powerful method for forming carbon–carbon bonds. Oxadiazole-thione serves as an excellent organoboron reagent in SM coupling due to its mild reaction conditions, functional group tolerance, and environmentally benign nature. It rapidly undergoes transmetalation with palladium(II) complexes, facilitating the construction of complex molecules. Researchers have harnessed this reaction for the synthesis of diverse organic compounds .
Hydromethylation and Total Synthesis
Oxadiazole-thione has found utility in hydromethylation reactions. For instance, it has been applied in the formal total synthesis of natural products such as δ-®-coniceine and indolizidine 209B. The less nucleophilic boron ate complex formed from oxadiazole-thione prevents unwanted aryl addition, allowing for efficient transformations .
Neuroprotective and Anti-Neuroinflammatory Properties
Researchers have synthesized novel triazole-pyrimidine derivatives containing oxadiazole-thione motifs. These derivatives exhibit promising neuroprotective and anti-neuroinflammatory properties. In vitro studies have demonstrated their potential for treating neurodegenerative diseases .
Crystal Structure and Pharmacological Activities
Oxadiazole-thione derivatives have been investigated for their pharmacological activities. They show promise as anxiolytics, hypnotics, anti-depressants, anticonvulsants, and even exhibit anti-diabetic effects .
Future Directions
The 1,3,4-oxadiazole ring is a motif of interest in medicinal chemistry due to its wide range of biological activities . Future research could explore the potential biological activities of this compound, as well as the effects of varying the substitution pattern on the 1,3,4-oxadiazole ring or the phenyl ring.
properties
IUPAC Name |
5-[(3-chloro-4-methoxyphenyl)methyl]-3H-1,3,4-oxadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O2S/c1-14-8-3-2-6(4-7(8)11)5-9-12-13-10(16)15-9/h2-4H,5H2,1H3,(H,13,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BWWKXKKRCRQEOY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NNC(=S)O2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(cyclopentylsulfanyl)-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B6456042.png)
![1-[1-(2,3-dioxo-4-phenyl-1,2,3,4-tetrahydropyrazin-1-yl)-3-hydroxypropan-2-yl]-4-phenyl-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B6456044.png)
![bis(methyl({[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl})amine) trihydrochloride](/img/structure/B6456059.png)
![4-{[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)azetidin-3-yl]oxy}-2-(trifluoromethyl)pyridine](/img/structure/B6456068.png)

![3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]-1-[(4-fluorophenyl)methyl]urea](/img/structure/B6456086.png)
![3-[(1-cyclobutanecarbonylpiperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one](/img/structure/B6456093.png)
![1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[2-(piperidin-1-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6456100.png)
![2-(thiophen-2-yl)-5-{[4-(trifluoromethyl)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456107.png)
![5-methoxy-2-[(1-{5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-2-carbonyl}piperidin-4-yl)oxy]pyrimidine](/img/structure/B6456110.png)
![1-[(4-chlorophenyl)methyl]-3-[1-(1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)piperidin-4-yl]urea](/img/structure/B6456117.png)
![4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)azetidin-3-yl]oxy}pyridine](/img/structure/B6456132.png)
![4-methoxy-1-methyl-5-(3-{methyl[3-(trifluoromethyl)pyridin-2-yl]amino}piperidine-1-carbonyl)-1,2-dihydropyridin-2-one](/img/structure/B6456136.png)
![2-(3-methoxyphenyl)-5-{[2-(trifluoromethoxy)phenyl]methyl}-4H,5H-pyrazolo[1,5-a]pyrazin-4-one](/img/structure/B6456140.png)